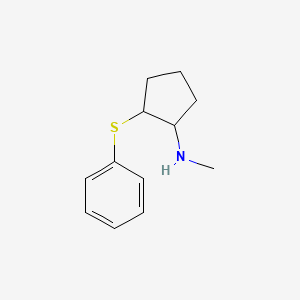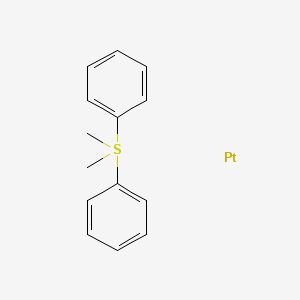
1,1'-(Dimethyl-lambda~4~-sulfanediyl)dibenzene--platinum (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Dimethyl-lambda~4~-sulfanediyl)dibenzene–platinum (1/1) is a coordination compound that features a platinum center coordinated to a sulfur atom, which is further bonded to two benzene rings through a dimethylsulfanediyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Dimethyl-lambda~4~-sulfanediyl)dibenzene–platinum (1/1) typically involves the reaction of platinum precursors with sulfur-containing ligands. One common method is the reaction of platinum(II) chloride with 1,1’-(Dimethyl-lambda~4~-sulfanediyl)dibenzene in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligand to the platinum center.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-(Dimethyl-lambda~4~-sulfanediyl)dibenzene–platinum (1/1) can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The platinum center can be reduced to lower oxidation states, potentially altering the coordination environment.
Substitution: Ligands coordinated to the platinum center can be substituted with other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or hydrazine can be employed.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent environment.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced platinum complexes.
Substitution: Formation of new coordination complexes with different ligands.
Applications De Recherche Scientifique
1,1’-(Dimethyl-lambda~4~-sulfanediyl)dibenzene–platinum (1/1) has several scientific research applications, including:
Catalysis: The compound can act as a catalyst in various organic transformations, including hydrogenation and carbon-carbon coupling reactions.
Materials Science: It can be used in the development of advanced materials with unique electronic and optical properties.
Biological Studies: The compound’s interaction with biological molecules can be studied to understand its potential as a therapeutic agent.
Industrial Applications: It can be used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,1’-(Dimethyl-lambda~4~-sulfanediyl)dibenzene–platinum (1/1) involves coordination to target molecules through its platinum center. The platinum atom can form bonds with various substrates, facilitating catalytic reactions. The sulfur atom in the ligand can also participate in redox reactions, further enhancing the compound’s reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparaison Avec Des Composés Similaires
1,1’-(Cyclopropylidene-lambda~4~-sulfanediyl)dibenzene: Similar structure but with a cyclopropylidene group instead of dimethyl.
1,1’-(E)-1-Bromo-1,2-ethenediyl]dibenzene: Contains a bromoethenediyl linkage instead of dimethylsulfanediyl.
Platinum, diphenyl[thiobis[methane]]: Similar platinum coordination but with different ligands.
Uniqueness: 1,1’-(Dimethyl-lambda~4~-sulfanediyl)dibenzene–platinum (1/1) is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and applications, making it a valuable compound for specialized research and industrial purposes.
Propriétés
Numéro CAS |
287119-03-3 |
|---|---|
Formule moléculaire |
C14H16PtS |
Poids moléculaire |
411.4 g/mol |
Nom IUPAC |
dimethyl(diphenyl)-λ4-sulfane;platinum |
InChI |
InChI=1S/C14H16S.Pt/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14;/h3-12H,1-2H3; |
Clé InChI |
JXHJTOCAMSTREK-UHFFFAOYSA-N |
SMILES canonique |
CS(C)(C1=CC=CC=C1)C2=CC=CC=C2.[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-({[(diethylamino)oxy]carbonothioyl}sulfanyl)propanoate](/img/structure/B12582747.png)
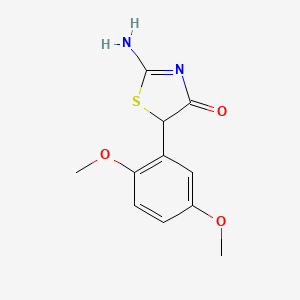

![Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]-](/img/structure/B12582766.png)
![5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol](/img/structure/B12582775.png)
![4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide](/img/structure/B12582778.png)

![4-[2-(1-Methyl-1H-pyrrol-2-yl)ethenyl]pyridine](/img/structure/B12582784.png)
![N-Cyclopropyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12582792.png)
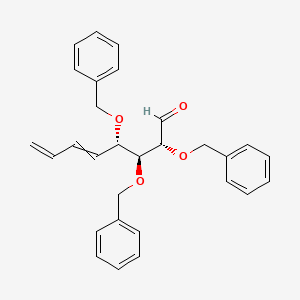
![4-Pentenal, 3,3-bis[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B12582805.png)
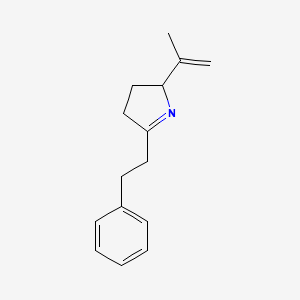
![1,3,4-Thiadiazole, 2-(5-nitro-2-furanyl)-5-[(phenylmethyl)thio]-](/img/structure/B12582815.png)
